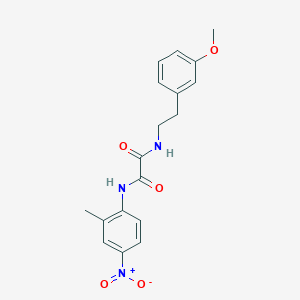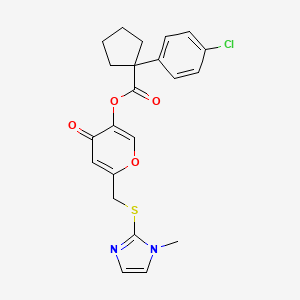
N1-(3-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide, also known as MNPA, is a chemical compound that has gained attention in recent years due to its potential scientific research applications. MNPA belongs to the class of oxalamide compounds, which have been studied for their various biological activities, such as anti-inflammatory, analgesic, and antimicrobial properties.
Wissenschaftliche Forschungsanwendungen
Analytical Techniques and Environmental Studies
Compounds containing nitrophenyl and methoxyphenyl groups are often subjects of analytical chemistry studies, environmental science research, and toxicological assessments. For instance, methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard for identifying and quantifying such compounds in environmental samples (Harrison et al., 2005).
Carcinogenic Metabolites from Tobacco
Research on human urinary carcinogen metabolites focuses on biomarkers for investigating tobacco and cancer, highlighting the significance of studying specific metabolites related to carcinogenic exposure. While this does not directly involve oxalamide compounds, the methodologies used for detecting and analyzing carcinogenic metabolites could be relevant for studying the metabolic pathways and potential toxicological impacts of N1-(3-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide (Hecht, 2002).
Behavioral Pharmacology
Studies in behavioral pharmacology, such as the investigation of the anxiolytic and antidepressant potential of selective antagonists, provide frameworks for assessing the pharmacological effects of complex organic compounds on biological systems. These frameworks might offer insights into potential research applications for the compound , focusing on receptor interactions and behavioral outcomes (Hudzik et al., 2003).
Denitrification Processes
Research on denitrification, including the reduction of nitrogen oxides to gases like nitric oxide and nitrous oxide, often involves complex organic and inorganic compounds. Understanding these processes is crucial for environmental science, particularly in the context of reducing nitrate leaching and greenhouse gas emissions. The study methodologies and the focus on nitrogen cycle processes could be indirectly relevant for studying compounds with nitro groups (Groffman et al., 2006).
Advanced Oxidation Processes
The degradation of various compounds, including pharmaceuticals like acetaminophen, via advanced oxidation processes (AOPs), provides a template for research into the environmental fate and potential biodegradation pathways of complex organic compounds. These studies often focus on the identification of by-products, pathways, and the efficacy of different AOPs, which could be applicable to the study of N1-(3-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide (Qutob et al., 2022).
Eigenschaften
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-12-10-14(21(24)25)6-7-16(12)20-18(23)17(22)19-9-8-13-4-3-5-15(11-13)26-2/h3-7,10-11H,8-9H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCJHLHPNSVBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2586676.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2586678.png)
![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2586679.png)
![ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate](/img/structure/B2586680.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2586682.png)
![8-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2586683.png)
![dimethyl 1-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2586686.png)
![4-fluorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B2586688.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2586689.png)
![(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl 4-formylbenzoate](/img/structure/B2586692.png)
![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2586693.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2586695.png)
![2-Tosyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine](/img/structure/B2586696.png)